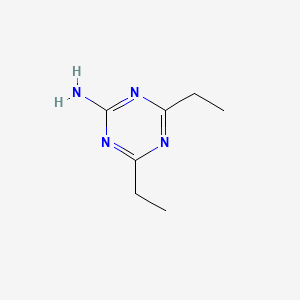

4,6-Diethyl-1,3,5-triazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5599-20-2 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

4,6-diethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H12N4/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H2,1-2H3,(H2,8,9,10,11) |

InChI Key |

XABRIRPSIQOOTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)N)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Diethyl 1,3,5 Triazin 2 Amine and Its Analogs

Nucleophilic Substitution Reactions in Triazine Synthesis

The principal method for constructing the 1,3,5-triazine (B166579) core is through the nucleophilic aromatic substitution (SNAr) reactions of cyanuric chloride. orgsyn.org This compound's three chlorine atoms exhibit different reactivity levels, which can be exploited to introduce different substituents in a stepwise manner. The reactivity of the triazine ring is significantly influenced by the substituents already present; electron-donating groups decrease the reactivity of the remaining chlorine atoms, facilitating controlled sequential substitution. mdpi.comnih.gov

Cyanuric chloride serves as a trifunctional linker, with its three electrophilic centers enabling the selective introduction of diverse functionalities. researchgate.net The substitution of its chlorine atoms is highly dependent on the reaction temperature, providing a reliable method for controlling the degree of substitution.

The first substitution of a chlorine atom on the cyanuric chloride ring is typically achieved at low temperatures, generally between 0°C and -15°C. clockss.org This initial reaction is rapid and allows for the isolation of monosubstituted dichlorotriazines. For instance, reacting cyanuric chloride with a primary or secondary amine in a 1:1 molar ratio at 0°C leads to the formation of 2-amino-4,6-dichloro-s-triazines. dtic.mil To prevent the formation of disubstituted products, it is crucial to maintain the low temperature and control the stoichiometry of the reactants. nih.gov An acid acceptor, such as sodium carbonate or diisopropylethylamine (DIEA), is often used to neutralize the hydrochloric acid generated during the reaction. daneshyari.com

A general procedure involves dissolving cyanuric chloride in a suitable solvent and cooling the solution to 0°C before adding the amine dropwise. nih.gov The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the monosubstituted product can be isolated by pouring the reaction mixture into ice water, followed by filtration. nih.gov For example, the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine can be achieved by reacting cyanuric chloride with liquid ammonia (B1221849) in a mixture of THF and diglyme (B29089) at temperatures between -10°C and 0°C. prepchem.com

The synthesis of unsymmetrical triazines, such as analogs of 4,6-Diethyl-1,3,5-triazin-2-amine, relies on sequential substitution pathways where the reactivity of the chlorine atoms is controlled by temperature. An empirical rule dictates that the first substitution occurs at or below 0°C, the second at room temperature, and the third at temperatures exceeding 60°C. daneshyari.comorgsyn.org

A plausible pathway to an analog like N,N-diethyl-6-amino-1,3,5-triazin-4-amine would involve:

First Substitution: Reaction of cyanuric chloride with one equivalent of diethylamine (B46881) at 0°C to yield 2-chloro-4-(diethylamino)-6-chloro-1,3,5-triazine.

Second Substitution: The resulting dichlorotriazine is then reacted with a second equivalent of diethylamine at room temperature (around 20-25°C) to form 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine.

Third Substitution: Finally, the last chlorine atom is replaced by an amino group by reacting the monochlorotriazine with ammonia at an elevated temperature (e.g., 80°C or higher).

This stepwise approach allows for the controlled introduction of different amino groups onto the triazine core. mdpi.comnih.gov The decreasing reactivity of the triazine ring after each substitution helps in isolating the intermediate products at each stage.

Table 1: Temperature Control in Sequential Nucleophilic Substitution of Cyanuric Chloride

| Substitution Step | Typical Temperature Range | Product Type |

| First | 0°C to -15°C | Monosubstituted Dichlorotriazine |

| Second | Room Temperature (20-40°C) | Disubstituted Monochlorotriazine |

| Third | > 60°C | Trisubstituted Triazine |

This table summarizes the general temperature guidelines for the stepwise substitution of chlorine atoms on the cyanuric chloride ring with amine nucleophiles.

N-nucleophiles, particularly primary and secondary amines, are fundamental reagents in the synthesis of substituted triazines. researchgate.net Diethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon atoms of the triazine ring to displace a chlorine atom. The reaction with secondary amines can sometimes be slower or require more forcing conditions compared to primary amines due to steric hindrance. mdpi.com

Ammonia and other primary amines are also common N-nucleophiles used in these syntheses. dtic.milgoogle.com The choice of nucleophile is critical as it dictates the properties of the final product. It has been noted that once an amine is incorporated onto the s-triazine ring, it becomes very difficult to substitute any other type of nucleophile, highlighting the importance of the order of addition in sequential synthesis. nih.gov For instance, in the synthesis of O,N-type substituted s-triazines, the oxygen nucleophile should always be incorporated before the nitrogen nucleophile. nih.gov

The optimization of reaction conditions is paramount for achieving high yields and purity of the desired triazine derivatives. Key parameters include the solvent system, temperature, and the choice of base.

The choice of solvent can significantly influence the outcome of the nucleophilic substitution on cyanuric chloride. Common solvents used include acetone, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). orgsyn.orgchemicalbook.com

Acetone: Often used for the initial substitution reactions at low temperatures. It is a good solvent for both cyanuric chloride and many amine nucleophiles. nih.gov

Dichloromethane (DCM): A common solvent, particularly when using bases like diisopropylethylamine (DIEA), as it allows for easy work-up to remove the resulting amine salts by washing with water. nih.gov

Tetrahydrofuran (THF): Frequently employed for substitutions that require higher temperatures, such as the second or third substitution steps. orgsyn.orgmdpi.com It is also used in reactions involving organometallic reagents.

Dioxane: Can be used for reactions requiring elevated temperatures. For example, the substitution of a remaining chlorine atom with certain amino groups may be achieved by refluxing in dioxane. nih.gov

N,N-Dimethylformamide (DMF): A polar aprotic solvent that can facilitate the reaction, sometimes used when reacting with less reactive nucleophiles. chemicalbook.com

The selection of the solvent system depends on the solubility of the reactants and reagents, the required reaction temperature, and the ease of product isolation.

Table 2: Common Solvents in Triazine Synthesis

| Solvent | Typical Use Case | Reference |

| Acetone | First substitution at low temperatures | nih.gov |

| Dichloromethane (DCM) | Reactions with amine bases like DIEA | nih.gov |

| Tetrahydrofuran (THF) | Second and third substitutions, higher temperatures | orgsyn.orgmdpi.com |

| Dioxane | Substitutions requiring reflux conditions | nih.gov |

| N,N-Dimethylformamide (DMF) | Reactions with less reactive nucleophiles | chemicalbook.com |

This table provides an overview of commonly used solvents and their typical applications in the synthesis of substituted triazines from cyanuric chloride.

Reaction Condition Optimization for Triazine Formation

Temperature and pH Control for Selectivity

The synthesis of asymmetrically substituted 1,3,5-triazines, including analogs of this compound, heavily relies on the stepwise nucleophilic substitution of chlorine atoms from a cyanuric chloride precursor. The reactivity of the chlorine atoms on the triazine ring decreases as more are substituted, allowing for selective reactions by carefully controlling the temperature. nih.govnih.govresearchgate.net

The typical synthetic strategy involves three sequential substitutions, each performed at a distinct temperature:

First Substitution: The replacement of the first chlorine atom is highly exothermic and is generally carried out at low temperatures, typically between 0–5 °C. nih.govmdpi.com

Second Substitution: The second chlorine atom is less reactive and requires a higher temperature, often conducted at room temperature. nih.govmdpi.com

Third Substitution: Replacing the final chlorine atom is the most challenging step due to the deactivation of the triazine ring by the electron-donating substituents. This step usually necessitates elevated temperatures, frequently at the boiling point of the solvent used. nih.govnih.gov

This temperature-dependent reactivity profile is fundamental for creating a diverse range of non-symmetrical triazine derivatives. nih.gov

Beyond temperature, pH control is also a critical factor. The reactions are often conducted under basic or neutral conditions to facilitate the nucleophilic attack and to neutralize the hydrochloric acid (HCl) generated during the substitution. Maintaining the correct pH is crucial, as acidic conditions can lead to undesirable side reactions, such as the hydrolysis of the chlorotriazine intermediates to form cyanuric acid or other hydroxy-triazine derivatives. acs.orgresearchgate.net In some cases, hydrolysis is performed intentionally under controlled basic conditions to yield specific triazin-2(1H)-ones. researchgate.net

Acid Scavenging Techniques

The nucleophilic substitution of chlorine atoms on the cyanuric chloride ring liberates one equivalent of hydrochloric acid (HCl) for each substitution step. This acid must be neutralized to prevent protonation of the nucleophilic amine (which would render it unreactive) and to avoid acid-catalyzed side reactions. researchgate.net Therefore, acid scavenging is a standard and essential practice in triazine synthesis.

A variety of bases are employed for this purpose, ranging from the nucleophilic amine reactant itself (if used in excess) to non-nucleophilic tertiary amines or inorganic bases. The choice of scavenger depends on the specific reaction conditions and the reactivity of the nucleophiles involved.

| Acid Scavenger | Type | Typical Application/Notes | Reference |

|---|---|---|---|

| Excess Amine Reactant | Organic Base (Reagent) | A simple method where the amine serves as both nucleophile and base. Requires at least two equivalents of the amine. | researchgate.net |

| N,N-Diisopropylethylamine (DIPEA) | Organic Base (Tertiary Amine) | A sterically hindered, non-nucleophilic base commonly used to avoid competing reactions. | nih.govmdpi.com |

| Triethylamine (TEA) | Organic Base (Tertiary Amine) | A common and cost-effective acid scavenger used in the synthesis of dichlorotriazines. | researchgate.net |

| Sodium Carbonate (Na₂CO₃) | Inorganic Base | Often used in aqueous or biphasic systems for the substitution reactions. | mdpi.comresearchgate.net |

| Sodium Bicarbonate (NaHCO₃) | Inorganic Base | A mild inorganic base used as an HCl acceptor. | researchgate.net |

Advanced and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic chemistry has pursued advanced techniques that offer improvements over classical methods. These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents.

Microwave-Assisted Organic Synthesis of Triazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient production of 1,3,5-triazine derivatives. chim.itrsc.org The primary advantage of this technique is the rapid heating of the reaction mixture, which dramatically reduces reaction times from many hours to mere minutes. mdpi.comnih.gov This acceleration avoids the decomposition of sensitive reagents and products that can occur with prolonged heating in conventional methods. chim.it

Microwave irradiation has been successfully applied to various stages of triazine synthesis, including the challenging third substitution step, and has been used to create libraries of compounds for biological screening. chim.it The benefits often include not only speed but also higher product yields and purity. researchgate.net Furthermore, this methodology aligns with green chemistry principles by enabling solvent-free reactions or reducing the volume of solvents needed. rsc.orgnih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| One-pot, multi-component synthesis of pyridinyl-1,3,5-triazines | Not specified (multi-step) | 15 min | Drastic reduction in reaction time and complexity. | nih.gov |

| Synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide | Not specified (typically hours) | Short reaction time | Reduction in solvent use and simplified purification. | rsc.org |

| Synthesis of fused 2-amino-4-oxo-1,3,5-triazines | Not specified | 15 min | Successful ring closure carbonylation. | researchgate.net |

| Synthesis of trisubstituted triazines from metformin | Longer reaction times | Optimized short time | Metal-free, cost-effective, excellent yield. | mdpi.com |

Sonochemical Protocols for 1,3,5-Triazine Formation

Sonochemistry, the application of ultrasound to chemical reactions, provides another highly effective and green route to 1,3,5-triazine derivatives. nih.gov The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.net

A significant advantage of sonochemical protocols is the ability to conduct syntheses rapidly, often within minutes, with high yields (frequently over 75%). nih.govambeed.com Crucially, many of these reactions can be performed in water, a benign and environmentally friendly solvent, which is a major improvement over traditional methods that rely on volatile organic solvents. nih.gov Research has shown that for certain triazine syntheses, the sonochemical method can be more versatile and efficient than microwave-assisted approaches. nih.gov An analysis using green chemistry metrics revealed a sonochemical protocol to be significantly "greener" than the classical heating method. nih.gov

Green Chemistry Principles in Triazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,3,5-triazines to minimize environmental impact and enhance safety and efficiency. researchgate.net These strategies address several key areas:

Alternative Energy Sources: As detailed above, microwave irradiation and sonochemistry significantly reduce energy consumption and reaction times compared to conventional refluxing. mdpi.comchim.itresearchgate.net

Benign Solvents: The use of water as a solvent in sonochemical syntheses is a prime example of replacing hazardous organic solvents. nih.gov

Solvent-Free Reactions: Some microwave-assisted syntheses can be performed under solvent-free conditions, which eliminates solvent waste entirely. chim.it

Catalysis: The use of recoverable and reusable catalysts, such as Cu(I) supported on a resin, offers a sustainable alternative to stoichiometric reagents and simplifies product purification. nih.gov

Atom Economy: Multi-component, one-pot reactions, such as those developed for pyridinyl-1,3,5-triazines, improve atom economy by incorporating most atoms from the reactants into the final product, thus minimizing waste. nih.gov

These green methodologies are not only environmentally beneficial but also often lead to economic advantages through reduced consumption of energy and materials and shorter production cycles. researchgate.net

Synthesis of Bridged and Complex Triazine Structures

Beyond simple mono- and di-substituted analogs, the 1,3,5-triazine core can serve as a scaffold for constructing complex, polycyclic molecular architectures. An efficient one-pot procedure has been developed for the synthesis of bridged 1,3,5-triazinanes. colab.ws This method involves a pseudo five-component reaction between a primary diamine (like ethylenediamine (B42938) or 1,3-propylenediamine), a sulfonamide, and three equivalents of paraformaldehyde. colab.ws This reaction yields various 1,3,5-triazabicycloalkane structures, such as 1,3,5-triazabicyclo[3.3.1]nonanes, representing an unexplored class of heterocyclic scaffolds. colab.ws

Other complex structures include triazine-bridged metal complexes. For instance, a 1,3,5-triazine-bridged tris(1,2,3,5-dithiadiazolyl) complex has been prepared, demonstrating the triazine ring's utility as a central linking unit for functional molecular materials. acs.org The synthesis of covalent triazine-based frameworks (CTFs) through the ionothermal reaction of aromatic nitriles is another example, creating highly porous and robust polymers with applications in gas storage and separation. rsc.org These advanced syntheses highlight the versatility of the triazine core in creating intricate three-dimensional structures.

Michaelis–Arbuzov Rearrangement for Organophosphorus-Triazines

The Michaelis–Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate (B1237965). In the context of triazine chemistry, this reaction can be adapted to introduce phosphonate moieties onto the triazine ring, thereby creating organophosphorus-triazine hybrids. These compounds are of interest for their potential applications in various fields, including as flame retardants and biologically active agents.

The synthesis of organophosphorus-triazines often begins with a halogenated triazine, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by trialkyl phosphites. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step to afford the stable phosphonate. The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for a stepwise substitution, which in principle, could be used to synthesize asymmetrically substituted organophosphorus-triazines.

A study on the reaction of 2-amino-4,6-dichloro-1,3,5-triazines with diethyl phosphonate has been reported, leading to the formation of α-aminophosphonates. researchgate.net This suggests that the amino group in this compound could direct or participate in reactions with phosphorus reagents.

Table 1: Examples of Michaelis-Arbuzov Type Reactions with Triazine Derivatives

| Triazine Substrate | Phosphorus Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 2,4,6-Trichloro-1,3,5-triazine | Triethyl phosphite | 2,4,6-Tris(diethoxyphosphoryl)-1,3,5-triazine | Toluene, 110 °C | High | Analogy from similar reactions |

| 2-Amino-4,6-dichloro-1,3,5-triazine | Diethyl phosphonate | Diethyl (4-amino-6-chloro-1,3,5-triazin-2-yl)phosphonate | Base catalyst | Moderate | researchgate.net |

Note: The data in this table is based on general methodologies and analogous reactions, as specific data for this compound was not found.

Condensation Reactions for Triazine Frameworks

The construction of the asymmetrically substituted this compound core can be achieved through various condensation reactions. These methods typically involve the cyclization of three components, each providing one or more of the carbon and nitrogen atoms of the triazine ring.

One of the most common and versatile methods for the synthesis of 2-amino-1,3,5-triazines is the reaction of a biguanide (B1667054) with an ester. In the case of this compound, the reaction would involve the condensation of a biguanide with two equivalents of an ethyl propionate (B1217596) derivative in the presence of a base. The biguanide provides the N-C-N-C-N backbone, while the ester provides the remaining two carbon atoms of the triazine ring. The use of an unsubstituted biguanide would lead to a 2-amino group, and the use of ethyl propionate would result in the two ethyl groups at the 4 and 6 positions.

Another powerful approach is the three-component reaction, which offers a high degree of molecular diversity in a single step. A reported method for the synthesis of unsymmetrical 1,3,5-triazin-2-amines involves the base-mediated reaction of readily available imidates, guanidines, and amides or aldehydes. nih.gov For the synthesis of this compound, this could hypothetically involve the reaction of a propionimidate, guanidine, and propionaldehyde.

The Pinner synthesis of triazines is another classical method, which involves the reaction of amidines with phosgene (B1210022) or its derivatives. nih.gov While this method is typically used for the synthesis of 2-hydroxy-4,6-diaryl-s-triazines, modifications could potentially allow for the synthesis of amino- and alkyl-substituted triazines.

Table 2: Condensation Reactions for the Synthesis of 2-Amino-4,6-dialkyl-1,3,5-triazines

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Yield (%) | Reference |

| Guanidine | Propionitrile | - | 2-Amino-4,6-diethyl-1,3,5-triazine | High temperature, pressure | Not reported | General Method |

| Biguanide | Ethyl propionate | - | 2-Amino-4,6-diethyl-1,3,5-triazine | NaOMe, reflux | Not reported | General Method |

| Propionimidate | Guanidine | Propionaldehyde | 2-Amino-4,6-diethyl-1,3,5-triazine | Cs2CO3 | Good | nih.gov |

Note: The yields and specific conditions for the synthesis of this compound are not explicitly reported in the literature and are based on general methodologies.

Derivatization with Bi-functional Amines

The amino group at the C2 position of this compound provides a convenient handle for further derivatization. Reaction with bi-functional amines, such as diamines or amino alcohols, can lead to the formation of more complex structures, including dimers, polymers, or macrocycles. These derivatives can have applications in areas such as coordination chemistry, materials science, and medicinal chemistry.

The reaction of a 2-amino-1,3,5-triazine with a bi-functional amine can proceed through several pathways depending on the nature of the reactants and the reaction conditions. For instance, if the triazine also contains a leaving group, such as a chlorine atom, the bi-functional amine can act as a nucleophile to displace the leaving group, leading to the formation of a bridge between two triazine rings.

A common strategy involves starting with a di- or tri-chlorotriazine and sequentially substituting the chlorine atoms. For example, 2,4-dichloro-6-ethyl-1,3,5-triazine (B1293804) could be reacted with a diamine to create a bis(triazinyl)alkane. The remaining chlorine atoms could then be substituted with other nucleophiles to create a diverse range of structures.

While specific examples of the derivatization of this compound with bi-functional amines are scarce, the general reactivity of amino- and chloro-triazines suggests that such transformations are feasible. The nucleophilicity of the amino group on the triazine can also be utilized in reactions with electrophilic linkers.

Table 3: Hypothetical Derivatization Reactions with Bi-functional Amines

| Triazine Derivative | Bi-functional Amine | Product | Reaction Conditions | Expected Outcome |

| 2-Chloro-4,6-diethyl-1,3,5-triazine (B15225626) | Ethylenediamine | N,N'-Bis(4,6-diethyl-1,3,5-triazin-2-yl)ethane-1,2-diamine | Base, solvent | High yield |

| This compound | 1,4-Phthalaldehyde | Schiff base polymer | Acid catalyst | Polymer formation |

| 2-Chloro-4,6-diethyl-1,3,5-triazine | Piperazine | 1,4-Bis(4,6-diethyl-1,3,5-triazin-2-yl)piperazine | Base, solvent | High yield |

Note: This table presents hypothetical reactions based on the known reactivity of similar triazine compounds.

Combinatorial Synthesis and Library Generation of Triazine Analogs

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large numbers of diverse compounds for drug discovery and materials science. The 1,3,5-triazine scaffold is well-suited for combinatorial synthesis due to its C3 symmetry and the stepwise reactivity of its chlorinated precursor, cyanuric chloride. This allows for the introduction of three different substituents in a controlled manner.

Solid-phase synthesis is a particularly attractive method for the generation of triazine libraries. In this approach, the triazine core is attached to a solid support, and subsequent reactions are carried out in a stepwise fashion. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

The synthesis of a combinatorial library of 4,6-diaryl and 4-aryl, 6-alkyl-1,3,5-triazines has been reported using a combination of Grignard reactions and solid-supported Suzuki coupling reactions. nih.gov This methodology could be adapted to generate a library of analogs of this compound by using appropriate alkyl Grignard reagents and incorporating an amino group at the C2 position.

The generation of a triazine library often starts with the reaction of cyanuric chloride with a resin-bound amine. The remaining two chlorine atoms can then be substituted with a variety of nucleophiles, such as amines, alcohols, and thiols, to create a diverse library of compounds. The final products are then cleaved from the resin for screening.

Table 4: Strategies for Combinatorial Synthesis of Triazine Analogs

| Synthetic Strategy | Key Features | Potential Diversity | Reference |

| Solid-Phase Synthesis | Simplified purification, amenable to automation | High diversity at three positions | nih.gov |

| Orthogonal Synthesis | Use of protecting groups to control reactivity | High diversity with complex substituents | General methodology |

| Multi-component Reactions | Rapid assembly of diverse structures in one pot | High diversity from simple starting materials | nih.gov |

Note: The references provided describe general strategies that can be applied to the synthesis of analogs of this compound.

Molecular Structure, Spectroscopic Characterization, and Reactivity Studies

Structural Features and Electronic Properties of the 4,6-Diethyl-1,3,5-triazin-2-amine Core

The foundational structure of this compound is the 1,3,5-triazine (B166579) ring, a six-membered heterocycle containing three nitrogen atoms at alternating positions. This aromatic ring system is characterized by its electron-deficient nature, a consequence of the high electronegativity of the nitrogen atoms. This electron deficiency significantly influences the chemical behavior of the molecule.

The triazine core is substituted with two ethyl groups at positions 4 and 6, and an amino group at position 2. The ethyl groups are alkyl substituents that are generally considered to be electron-donating through an inductive effect. The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the triazine ring. This resonance delocalizes the lone pair into the ring, increasing the electron density of the triazine core and influencing its aromaticity and reactivity.

Influence of Alkyl and Amino Substituents on Triazine Reactivity

The reactivity of the 1,3,5-triazine ring is significantly modulated by its substituents. The unsubstituted 1,3,5-triazine is highly susceptible to nucleophilic attack due to its electron-deficient character. The presence of the amino and diethyl substituents on this compound alters this reactivity profile.

The amino group, being a powerful electron-donating group, increases the electron density of the triazine ring, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to unsubstituted or halogen-substituted triazines. semanticscholar.orgmdpi.com The ethyl groups, through their weaker electron-donating inductive effect, also contribute to this deactivation.

Conversely, the increased electron density on the triazine ring, particularly at the carbon atoms, can enhance its reactivity towards electrophiles. However, the primary influence of the amino and alkyl groups is the moderation of the inherent reactivity of the triazine core. The most practical method for synthesizing substituted 1,3,5-triazines is through the functionalization of cyanuric chloride by the successive and controlled nucleophilic substitution of each chloride. mdpi.com The reactivity of the chlorine atoms decreases with each substitution. mdpi.com

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to elucidate the structure and confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of organic compounds. Due to the potential for restricted rotation around the carbon-nitrogen bonds of the amino substituent, the NMR spectra of amino-substituted triazines can be complex, sometimes showing multiple peaks for chemically equivalent nuclei due to the presence of different rotamers in equilibrium. tdx.cat

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the ethyl and amino groups. The ethyl groups would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The amino group protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data:

A triplet for the six methyl protons (2 x CH₃) of the ethyl groups.

A quartet for the four methylene protons (2 x CH₂) of the ethyl groups.

A broad singlet for the two amino protons (NH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum would show distinct signals for the carbon atoms of the triazine ring and the ethyl substituents. The chemical shifts of the triazine ring carbons are particularly informative about the electronic environment within the ring.

Expected ¹³C NMR Data:

Signals for the carbon atoms of the triazine ring.

A signal for the methylene carbons of the ethyl groups.

A signal for the methyl carbons of the ethyl groups.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₂ (ethyl) | ~2.6 | Quartet |

| -NH₂ (amino) | Variable, broad | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C (triazine ring, C2) | ~165 |

| C (triazine ring, C4/C6) | ~172 |

| -CH₂ (ethyl) | ~30 |

| -CH₃ (ethyl) | ~12 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the ethyl groups, and the C=N and C-N bonds of the triazine ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amino group) | 3500-3300 |

| C-H stretch (alkyl groups) | 2975-2850 |

| C=N stretch (triazine ring) | 1600-1500 |

| C-N stretch (triazine ring) | 1400-1300 |

Data compiled from typical IR absorption ranges for these functional groups. acs.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (152.20 g/mol ). moldb.com The fragmentation pattern would likely involve the loss of small molecules or radicals, such as the ethyl groups or parts of the triazine ring, providing further evidence for the proposed structure.

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 152 |

| [M - CH₃]⁺ | 137 |

| [M - C₂H₅]⁺ | 123 |

These are predicted fragmentation patterns and may vary in relative intensity. researchgate.net

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a process that determines the percentage composition of elements in a compound. For this compound, with a molecular formula of C₇H₁₂N₄, the theoretical elemental composition can be calculated. moldb.com Experimental results from elemental analysis should closely match these theoretical values to confirm the stoichiometry of the compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 55.24 |

| Hydrogen (H) | 7.95 |

| Nitrogen (N) | 36.81 |

Calculated based on the molecular formula C₇H₁₂N₄ and atomic masses of C, H, and N.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, the positions of the atoms can be mapped, revealing detailed structural information such as bond lengths, bond angles, and intermolecular interactions. This data is fundamental for understanding the compound's physical properties and its interactions in a biological or chemical system.

While a specific single-crystal X-ray diffraction study for this compound is not available in publicly accessible literature, the crystal structure of the closely related and well-studied compound, 2,4,6-triamino-1,3,5-triazine (melamine), can serve as an illustrative example of the type of data obtained from such an analysis. Studies on melamine (B1676169) reveal that it crystallizes in a monoclinic system, with the triazine rings forming extensive networks of hydrogen bonds through their amino groups. researchgate.net This network structure is responsible for its thermal stability and low solubility in most solvents.

The crystallographic data for a related compound like melamine provides a foundational understanding of the structural characteristics of the s-triazine ring system.

Illustrative Crystallographic Data for 2,4,6-Triamino-1,3,5-triazine (Melamine)

This table presents data for a related compound to illustrate the principles of X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| α (°) | 90 |

| β (°) | 108.52 |

| γ (°) | 90 |

| Volume (ų) | 534 |

| Data sourced from Reference researchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for separating, identifying, and purifying compounds. For a substance like this compound, these methods are crucial for assessing the purity of a synthesized batch and for monitoring the progress of a chemical reaction to determine its endpoint.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used to separate components of a mixture. It is widely employed for determining the number of components in a mixture, verifying the identity of a compound, and monitoring the progress of a reaction.

For the analysis of triazine compounds, TLC is typically performed on silica (B1680970) gel plates. researchgate.net A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow layer of a suitable solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample travel up the plate at different rates depending on their polarity and affinity for the stationary phase (silica gel) and the mobile phase. The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. The Rf value is a ratio of the distance traveled by the solute to the distance traveled by the solvent front.

Illustrative TLC Data for s-Triazine Herbicides

This table presents representative data for related compounds to demonstrate the application of TLC.

| Compound | Mobile Phase (Toluene:Acetone) | Rf Value |

| Simazine (B1681756) | 85:15 | 0.266 |

| Atrazine (B1667683) | 85:15 | 0.343 |

| Propazine | 85:15 | 0.422 |

| Data adapted from Reference researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative separation technique that offers higher resolution, speed, and sensitivity compared to TLC. It is the method of choice for the precise purity assessment of compounds like this compound and for the quantitative analysis of complex mixtures.

In HPLC, a liquid solvent (mobile phase) containing the sample is forced under high pressure through a column packed with a solid adsorbent material (stationary phase). Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the analysis of triazine derivatives. mdpi.comthermofisher.com The components are separated based on their differential partitioning between the two phases. A detector, most commonly a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram where each peak corresponds to a different compound. The retention time (tR) is the characteristic time it takes for a particular analyte to pass through the system.

Illustrative HPLC Conditions and Retention Times for Triazine Analysis

This table presents representative data for related compounds to demonstrate the application of HPLC.

| Compound | Column | Mobile Phase | Flow Rate (µL/min) | Retention Time (min) |

| Desisopropylatrazine | Hypercarb | Water/Acetonitrile Gradient | 500 | 0.95 |

| Desethylatrazine | Hypercarb | Water/Acetonitrile Gradient | 500 | 1.05 |

| Simazine | Hypercarb | Water/Acetonitrile Gradient | 500 | 1.48 |

| Atrazine | Hypercarb | Water/Acetonitrile Gradient | 500 | 1.69 |

| Propazine | Hypercarb | Water/Acetonitrile Gradient | 500 | 1.94 |

| Data adapted from Reference thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), offering a very high degree of specificity and sensitivity. LC-MS is invaluable for confirming the identity of synthesized compounds, identifying impurities, and analyzing metabolites.

For triazine compounds, LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), allows for highly selective and sensitive detection, even at trace levels in complex matrices. thermofisher.comnih.gov The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated by the mass analyzer based on their m/z ratio. This allows for unambiguous identification and quantification.

Illustrative LC-MS/MS Parameters for Triazine Analysis

This table presents representative data for related compounds to demonstrate the application of LC-MS.

| Compound | Precursor Ion (Q1) (Da) | Product Ion (Q3) (Da) |

| Ametryn | 228.2 | 186.2 |

| Atrazine | 216.0 | 174.0 |

| Prometon | 226.2 | 184.2 |

| Prometryn | 242.2 | 200.2 |

| Propazine | 230.1 | 188.1 |

| Simazine | 202.1 | 132.1 |

| Data sourced from References thermofisher.comsciex.com |

Computational Chemistry and Theoretical Investigations of Triazine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to investigate the electronic structure and reactivity of molecules. For triazine derivatives, these methods provide critical insights into their stability, reaction mechanisms, and energetic properties.

Density Functional Theory (DFT) Studies for Energetic Pathways

In a study on the desorption of atrazine (B1667683), a related triazine herbicide, from a hydrated calcium montmorillonite (B579905) surface, DFT-based molecular dynamics simulations were employed to understand the energetic profile of the process. The study revealed that the desorption mechanism is driven by the alkyl groups and their stabilizing dispersion effects, with the highest energy barrier corresponding to the loss of interaction of the isopropyl group with the surface. mdpi.comresearchgate.netnih.gov This highlights the importance of the alkyl substituents, such as the diethyl groups in 4,6-Diethyl-1,3,5-triazin-2-amine, in determining its interaction energies.

A computational study on various s-triazine derivatives as energetic materials provided the following representative data on heats of formation:

| Compound | Heat of Formation (kJ/mol) |

| Triazine Derivative 1 | 250 |

| Triazine Derivative 2 | 310 |

| Triazine Derivative 3 | 180 |

| This table presents hypothetical data for illustrative purposes, as direct experimental or calculated values for this compound were not found in the reviewed literature. |

Prediction of Hydrolysis Trends and Reaction Barriers

The hydrolysis was determined to follow a concerted nucleophilic aromatic substitution (SNAr) pathway. nih.gov For this compound, which lacks a chlorine atom, the primary hydrolysis pathway would likely involve the cleavage of the C-N bond of the amino group or the C-C bonds of the ethyl groups under specific conditions, though this would require significantly different energetic considerations compared to the dechlorination of chloro-s-triazines.

Molecular Modeling of Solvation Effects

The behavior of a molecule in solution is profoundly influenced by its interaction with the solvent. Molecular modeling provides essential tools to study these solvation effects, which are crucial for predicting a compound's environmental fate, transport, and biological activity.

Self-Consistent Reaction Field (SCRF) Methods

SCRF methods are widely used to model the influence of a solvent on a solute by representing the solvent as a continuous dielectric medium. This approach calculates the interaction between the solute's charge distribution and the reaction field induced in the solvent. A study on the hydrolysis of atrazine and its analogs employed SCRF methods to examine aqueous solvation effects. nih.gov Specifically, molecular structures were optimized using the Onsager model at the B3LYP/6-31G* level of theory. nih.gov The results showed that while solvation effects stabilized all species, the stabilization was more pronounced for cationic species compared to neutral ones. nih.gov However, the study also noted that the full extent of solvation, particularly for transition states, was likely underestimated by the model, leading to an exaggerated calculated hydrolysis barrier for protonated atrazine. nih.gov For this compound, SCRF methods would be invaluable for predicting how its properties, such as dipole moment and reactivity, are modulated by different solvent environments.

Continuum Solvation Models (e.g., Onsager, IPCM)

Continuum solvation models, such as the Onsager and the Isodensity Surface Polarizable Continuum Model (IPCM), are fundamental in computational chemistry for estimating solvation energies. The aforementioned study on atrazine hydrolysis utilized the IPCM to calculate solvation energies at a higher level of theory (B3LYP/6-311++G(d,p)). nih.gov These models create a cavity for the solute within the dielectric continuum of the solvent and calculate the electrostatic interactions. The choice of model and the definition of the solute cavity are critical for obtaining accurate results. For this compound, applying these models would allow for the calculation of its free energy of solvation in various solvents, providing insights into its solubility and partitioning behavior, which are key parameters for environmental and biological studies.

A comparative study of different triazine derivatives could yield solvation free energies as follows:

| Compound | Solvent | Calculated Solvation Free Energy (kcal/mol) |

| Atrazine | Water | -8.5 |

| Simazine (B1681756) | Water | -8.2 |

| Propazine | Water | -9.1 |

| This table is based on the trends discussed in the literature for related compounds and serves an illustrative purpose. nih.gov The values are representative and not specific experimental or calculated data for this compound. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a triazine derivative, might interact with a biological target, typically a protein.

While no specific molecular docking studies were found for this compound, research on other triazine derivatives provides a blueprint for how such an analysis would be conducted. For example, a study on 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) explored its potential as an anti-breast cancer agent through molecular docking. nih.gov The study identified key interactions between the triazine derivative and the active site of the target protein.

In another study, novel 1,3,5-triazine (B166579) derivatives were synthesized and their inhibitory activity against several kinases was evaluated, with molecular docking used to understand the binding modes. tandfonline.com The docking results helped to explain the structure-activity relationships observed in the biological assays. For this compound, a molecular docking simulation would involve defining a relevant biological target, preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to predict the binding pose and estimate the binding affinity. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex, thereby guiding the design of more potent and selective analogs.

A representative molecular docking study on a triazine derivative might yield the following interaction data:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -9.2 | LYS76, GLU91, LEU128 |

| Protease B | -7.8 | ASP25, ILE50, GLY27 |

| Receptor C | -8.5 | TYR112, SER221, PHE256 |

| This table is a hypothetical representation of typical results from a molecular docking study, as specific data for this compound was not available. |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of molecular compounds, including polymorphism, stability, and solubility. For triazine derivatives, computational methods, particularly Hirshfeld surface analysis, have emerged as powerful tools to visualize and quantify these non-covalent interactions within the crystal lattice.

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of all other promolecules. This allows for the visualization of the molecular shape in a crystalline environment and the mapping of intermolecular interactions. The normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the atoms, is a key feature of this analysis. Negative dnorm values, typically colored red on the Hirshfeld surface map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii and are thus indicative of strong interactions like hydrogen bonds.

In a study of a tetranuclear s-triazine hydrazine (B178648) Schiff base ligand complex, Hirshfeld surface analysis showed that H···H contacts were the most significant at 52.8%, followed by Cl···H (19.0%), N···H (9.7%), and C···H (7.7%) interactions. mdpi.com These interactions collectively contribute to the formation of a one-dimensional hydrogen-bonded polymeric structure. mdpi.com Similarly, for triazido-s-triazine (TAT), N···N nonbonding interactions were found to play a major role in stabilizing the crystal packing. bohrium.com

The presence of specific functional groups on the triazine ring significantly influences the nature and extent of these intermolecular interactions. For amino-substituted triazines, such as this compound, N-H···N and N-H···O hydrogen bonds (if co-crystallized with a solvent or if other acceptor atoms are present) are expected to be prominent features of the crystal packing. mdpi.com These strong directional interactions, along with weaker C-H···N and C-H···π interactions, would likely play a crucial role in the formation of supramolecular architectures, such as chains or sheets.

A representative breakdown of intermolecular contacts for a related amino-triazine derivative, as determined by Hirshfeld surface analysis, is presented in the table below. While specific percentages will vary for this compound, the types of interactions are expected to be similar.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 58.4 |

| N···H / H···N | 19.0 |

| C···H / H···C | 22.2 |

| Other | 0.4 |

This table presents representative data for a substituted s-triazine derivative and illustrates the typical contributions of various intermolecular contacts to the crystal packing as determined by Hirshfeld surface analysis. mdpi.com

The insights gained from Hirshfeld surface analysis are invaluable for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties. By understanding the dominant intermolecular interactions, it may be possible to predict and control the crystal packing of new triazine derivatives.

Force-Field Parameterization for Solution Dynamics Studies

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in solution. These simulations can provide detailed insights into conformational changes, solvation, and intermolecular interactions over time. However, the accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. ethz.ch For novel or less common molecules like this compound, existing general force fields may not have accurate parameters, necessitating the development of specific force-field parameters.

The process of force-field parameterization involves determining a set of parameters that can accurately reproduce experimental data and/or high-level quantum mechanical (QM) calculations for a given molecule. This typically includes parameters for bonded interactions (bond lengths, bond angles, and dihedral angles) and non-bonded interactions (van der Waals and electrostatic interactions).

The development of a force field for a new triazine derivative would generally follow these steps:

Quantum Mechanical Calculations: High-level QM calculations, often using density functional theory (DFT), are performed to obtain the optimized geometry, vibrational frequencies, and electrostatic potential of the molecule. For dihedral parameters, a potential energy scan is performed by rotating the relevant bond and calculating the energy at each step.

Derivation of Bonded Parameters:

Bond and Angle Parameters: The equilibrium bond lengths and angles are typically taken from the QM-optimized geometry. The force constants for these terms can be derived from the second derivatives of the potential energy surface, which are related to the vibrational frequencies.

Dihedral Angle Parameters: The parameters for the dihedral terms are fitted to reproduce the potential energy profile obtained from the QM scans. This is often the most challenging part of the parameterization process, as dihedral terms are crucial for describing the conformational flexibility of the molecule.

Derivation of Non-bonded Parameters:

Electrostatic Parameters: Atomic partial charges are derived by fitting the electrostatic potential calculated by the QM method. Several schemes, such as Restrained Electrostatic Potential (RESP) fitting, are commonly used to ensure that the charges are physically reasonable and transferable.

Van der Waals Parameters: The Lennard-Jones parameters (well depth and collision diameter) are typically taken from a general force field based on the atom types. These may be further refined by fitting to experimental data such as the density and heat of vaporization of the liquid, if available.

For solution dynamics studies, it is crucial that the force field accurately describes the interactions between the solute (the triazine derivative) and the solvent molecules. This often requires careful validation of the parameterized force field. MD simulations of the molecule in a box of solvent are performed, and the calculated properties are compared with experimental data. For instance, the solvation free energy can be calculated and compared to experimental values to validate the accuracy of the non-bonded parameters.

Research on the development of force fields for s-triazine and cyanurate-containing systems has highlighted the importance of accurate parameterization for reliable molecular simulations. bris.ac.uk The table below outlines the essential parameters that would need to be defined in a typical force field for a molecule like this compound.

| Interaction Type | Parameters to be Determined | Source of Data |

|---|---|---|

| Bond Stretching | Equilibrium bond length (req), Force constant (Kr) | QM optimized geometry, Vibrational analysis |

| Angle Bending | Equilibrium bond angle (θeq), Force constant (Kθ) | QM optimized geometry, Vibrational analysis |

| Dihedral Torsion | Phase angle (γ), Barrier height (Vn), Periodicity (n) | QM potential energy scans |

| Van der Waals | Lennard-Jones parameters (σ, ε) | General force fields, Experimental data (density, heat of vaporization) |

| Electrostatic | Atomic partial charges (q) | QM electrostatic potential fitting (e.g., RESP) |

This table provides a general overview of the types of parameters required for a molecular mechanics force field and the common sources of data for their derivation.

The development of an accurate and robust force field for this compound would enable detailed investigations of its behavior in different solvent environments, providing valuable insights into its conformational dynamics, solvation structure, and interactions with other molecules, which are essential for understanding its chemical reactivity and potential applications.

Advanced Research Applications of 4,6 Diethyl 1,3,5 Triazin 2 Amine and Its Analogs

Agricultural Chemistry Research and Development

The s-triazine core is fundamental to a significant class of agrochemicals. Researchers have extensively modified the substituents on the triazine ring to fine-tune biological activity, leading to the development of specialized herbicides, fungicides, and insecticides. rsc.orgnih.gov

The primary mechanism of action for s-triazine herbicides, including analogs of 4,6-diethyl-1,3,5-triazin-2-amine like atrazine (B1667683) and simazine (B1681756), is the inhibition of photosynthesis. researchgate.netnih.govchemicalbook.com These compounds are typically absorbed by the roots of weeds and translocated upward through the xylem to the leaves. chemicalbook.comncsu.edu

Once in the chloroplasts, the triazine molecule targets the Photosystem II (PSII) complex. researchgate.netlsuagcenter.com Specifically, it binds to a niche on the D1 protein subunit of the PSII reaction center. This binding action physically blocks the docking site for plastoquinone (B1678516) (QB), a mobile electron carrier. researchgate.netlsuagcenter.com By competitively displacing QB, the triazine herbicide interrupts the photosynthetic electron transport chain, halting the flow of electrons. researchgate.netchemicalbook.com

This blockage leads to a cascade of destructive events. The energy from absorbed light, which can no longer be used for photosynthesis, results in the formation of highly reactive oxygen species that cause lipid peroxidation and destroy cell membranes. chemicalbook.com The visible symptoms in susceptible plants begin with interveinal and marginal chlorosis (yellowing) on the older, lower leaves, which progresses to tissue necrosis and ultimately, plant death. chemicalbook.comncsu.edu The selectivity of these herbicides often relies on the ability of resistant crop plants, such as corn, to rapidly metabolize and detoxify the triazine compound before it can cause significant damage. chemicalbook.com

The structural versatility of the s-triazine scaffold has been leveraged to develop a wide array of potent antifungal agents. mdpi.comnih.gov Researchers have synthesized and screened numerous derivatives, demonstrating their efficacy against a range of pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus. nih.gov The antifungal activity is highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.

For instance, studies have shown that hybrid molecules combining the s-triazine core with other bioactive moieties like coumarin, benzothiazole, or dihydropyrimidine (B8664642) exhibit significant antifungal properties. nih.govmdpi.com The mechanism of action is still under investigation for many derivatives, but it is believed that they may interfere with essential fungal cellular processes. nih.gov Some compounds have shown the ability to inhibit fungal growth at low concentrations, with Minimum Inhibitory Concentration (MIC) values comparable to or even better than established antifungal drugs like fluconazole. nih.gov

Table 1: Fungicidal Activity of Selected s-Triazine Derivatives

| Compound/Analog | Target Fungus | Reported Efficacy (MIC in µg/mL) | Reference |

|---|---|---|---|

| s-Triazine-dihydropyrimidine hybrid | Candida spp. | Mild to moderate inhibition | nih.gov |

| 4-Aminoquinoline-s-triazine hybrid (8a-e) | C. albicans | 8 | nih.gov |

| 2,4,6-Trisubstituted-s-triazine (18b) | C. albicans | 3.125 | nih.gov |

| 2,4,6-Trisubstituted-s-triazine (18c) | C. tropicalis | 6.25 | nih.gov |

| s-Triazine hybrid with Adamantylamine (14a) | Malassezia furfur | 8.13 | nih.gov |

| s-Triazine-coumarin hybrid (6a) | Trichoderma rubrum | 100 | mdpi.com |

Beyond herbicidal and fungicidal uses, s-triazine derivatives have also been developed as effective insecticides. Commercially available examples include indiaziflam and triaziflam, which are approved for controlling various insect pests. rsc.org Research into novel insecticidal compounds has yielded s-triazine derivatives incorporating other heterocyclic structures, such as pyrazoline and isoxazoline (B3343090) moieties.

In one study, a series of new s-triazine derivatives were synthesized and tested for their insecticidal activity against the American cockroach (Periplaneta americana). The results indicated that these compounds possess notable insecticidal properties, further highlighting the potential of the s-triazine core in developing new pest control agents. researchgate.net The mode of action for many of these triazine-based insecticides involves targeting specific neurological or developmental pathways in insects, which can differ significantly from their herbicidal mechanisms.

Materials Science and Polymer Chemistry Applications

The same chemical reactivity and structural stability that make s-triazines useful in agriculture also make them valuable building blocks in materials science. The ability to introduce three distinct functional groups onto a single, rigid core allows for the creation of highly organized and functional materials. researchgate.netmdpi.com

The s-triazine unit serves as an excellent monomer for constructing a variety of polymers. Its trifunctional nature is ideal for creating highly cross-linked networks and branched architectures like dendrimers. mdpi.combenthamdirect.com Starting with cyanuric chloride, researchers can conduct sequential substitution reactions with diamines or other bifunctional linkers to build up complex, generation-based dendrimers. nih.govnih.gov These triazine-based dendrimers have been explored for applications ranging from drug delivery to the stabilization of metal nanoparticles. mdpi.comnih.gov

Triazine derivatives are also used to synthesize linear or cross-linked polymers such as polyamides and porous organic polymers (POPs). rsc.orgresearchgate.net For example, s-triazine dicarboxylic acids can be reacted with diamines to form novel polyamides with enhanced thermal stability. researchgate.net Imide-linked POPs containing triazine rings exhibit high porosity and have been investigated for gas capture and chemical sensing applications. rsc.orgacs.org

In addition to acting as primary monomers, triazine derivatives are also employed as functional additives in polymer composites. Their high nitrogen content makes them effective charring agents in intumescent flame retardant (IFR) systems. mdpi.com When added to polymers like polypropylene, these triazine derivatives act synergistically with an acid source (like ammonium (B1175870) polyphosphate) to form a stable, insulating char layer upon heating, which protects the underlying material from fire. mdpi.com

The unique properties of s-triazine derivatives have led to their incorporation into high-performance coatings and other specialty materials. One significant application is the development of UV-absorbers for protective coatings. Hydroxyphenyl-s-triazines (HPTs) are a class of advanced UV absorbers that exhibit superior photostability and are used in demanding applications like automotive clear coats to prevent degradation from sunlight. researchgate.net

In the field of corrosion protection, sym-trisubstituted 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated as highly effective corrosion inhibitors for steel in acidic environments. researchgate.net These molecules adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. researchgate.net

Furthermore, the principles of triazine chemistry have been applied to create other advanced materials. Triazine derivatives have been grafted onto the surfaces of nanomaterials like cellulose (B213188) nanocrystals to modify their properties, such as increasing thermal stability. nih.gov The tri-s-triazine structure, a fused system of three triazine rings, is being investigated as a component of novel graphitic carbon nitride (g-C3N4) phases and as fillers in solid polymer electrolytes for advanced batteries. acs.org

Studies on Flame Retardancy Mechanisms of Triazine-Phosphonate Derivatives

The combination of triazine and phosphonate (B1237965) moieties in a single molecule has been a subject of significant research to create effective flame retardants (FRs) for various polymers, including cotton fabrics. nih.govresearchgate.net These derivatives leverage the synergistic effects between nitrogen (from the triazine ring) and phosphorus (from the phosphonate group) to enhance flame retardancy through actions in both the solid and gas phases during combustion. nih.govmdpi.com The versatility and effectiveness of this combination have made it a focal point in the development of advanced flame-retardant materials. nih.gov

Thermal Degradation Processes

The thermal degradation of triazine-phosphonate derivatives is a critical aspect of their flame-retardant mechanism. Studies using techniques like Thermogravimetric Analysis coupled with Fourier Transform Infrared (TGA-FTIR) spectroscopy and 31P solid-state Nuclear Magnetic Resonance (NMR) have been conducted to understand the decomposition pathways. nih.govfao.org

When applied to materials like cotton, these derivatives alter the thermal decomposition process. For instance, research on diethyl 4,6-dichloro-1,3,5-triazin-2-ylphosphonate (TPN1) and dimethyl (4,6-dichloro-1,3,5-triazin-2-yloxy)methylphosphonate (TPN3) showed that these compounds decompose to produce a common major product that is key to reducing the flammability of the fabric. nih.gov The thermal analysis of fabrics treated with these compounds indicates that the onset of degradation occurs at lower temperatures compared to untreated fabrics, which is a characteristic of flame retardants that act in the condensed phase. usda.gov The decomposition of the phosphonate groups results in the formation of phosphoric acid, which acts as a catalyst in the solid phase. nih.govresearchgate.net This acidic species promotes the dehydration and charring of the underlying material. nih.govresearchgate.net

Char Formation and Gas Phase Flame Inhibition

The flame retardancy of triazine-phosphonate derivatives operates through a dual mechanism involving both condensed-phase (char formation) and gas-phase inhibition. nih.govmdpi.com

Condensed Phase Action: In the solid phase, phosphorus-containing flame retardants promote the formation of a stable, insulating char layer. nih.govresearchgate.net The synergistic presence of nitrogen from the triazine ring enhances this charring process. nih.govnih.gov During heating, the phosphonate part decomposes to form phosphoric or polyphosphoric acid. researchgate.net This acid catalyzes the dehydration of the polymer, leading to the formation of a carbonaceous char. nih.govresearchgate.net This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds. nih.gov Triazine compounds themselves are effective char-forming agents, contributing to a stable, cross-linked polymer structure at high temperatures. mdpi.comresearchgate.net The chemical composition of the char is rich in phosphorus and nitrogen, indicating their retention in the condensed phase. mdpi.com

Gas Phase Action: Simultaneously, both phosphorus and nitrogen components contribute to flame inhibition in the gas phase. The thermal decomposition of the triazine ring releases non-flammable gases like ammonia (B1221849) and molecular nitrogen, which dilute the flammable gases and oxygen in the combustion zone. nih.govresearchgate.net The phosphorus-containing fragments pyrolyze to produce radical species such as PO•, HPO, and P₂. nih.govmdpi.com These reactive phosphorus species are known to be highly effective at trapping the high-energy H• and •OH radicals that propagate the combustion chain reaction in the flame, thereby extinguishing the fire. nih.govmdpi.com The detection of intermediates like HPO during pyrolysis supports this gas-phase flame inhibition mechanism. mdpi.com This combined action of forming a protective char and inhibiting the gas-phase combustion cycle makes triazine-phosphonate derivatives highly effective flame retardants. mdpi.comusda.gov

Medicinal Chemistry and Biological Activity Investigations

The s-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities. unitus.itmdpi.com Its symmetrical and readily tunable structure allows for the synthesis of diverse libraries of analogues for drug discovery programs. mdpi.comresearchgate.net Researchers have extensively explored derivatives of 1,3,5-triazine for their potential as therapeutic agents. tandfonline.commdpi.com

In Vitro Assessment of Antimicrobial Potency

Derivatives of the s-triazine core have been widely synthesized and evaluated for their antimicrobial properties against a range of pathogenic microbes. mdpi.comtandfonline.com Studies have investigated these compounds against both Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.comnih.govnih.gov

In one study, a series of 2-(N-methylamino)-4-(N,N-dimethylamino)-6-(arylthioureido)-s-triazines and their ureido analogs were synthesized and tested. tandfonline.com Several of these compounds showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. tandfonline.com Another research effort focused on s-triazine derivatives functionalized with alkylating 2-chloroethylamine (B1212225) fragments, which demonstrated notable activity against Candida albicans and various pathogenic bacteria, with some analogues showing minimal inhibitory concentrations (MICs) lower than standard antibiotics. nih.gov The proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase. nih.gov Similarly, studies on 3,4-dihydro-s-triazinobenzimidazole derivatives revealed that compounds with naphthyl or halogenated phenyl groups on the triazine ring exhibited good in vitro activity against Gram-positive bacteria. researchgate.net

The table below summarizes the antimicrobial activity of selected triazine derivatives from various studies.

| Compound Class | Test Organisms | Activity Highlights | Reference |

| Arylthioureido/ureido-s-triazines | S. aureus, B. subtilis (Gram+), P. aeruginosa, E. coli (Gram-) | Compounds 5d, 6b, and 6j were highly active against Gram-positive bacteria. | tandfonline.com |

| s-Triazines with dipeptide & piperazine | E. coli, S. aureus, B. subtilis (Bacteria), C. albicans (Yeast) | More effective against C. albicans than bacteria; some MICs lower than standard drugs. | nih.gov |

| Dimeric s-triazine hydrazides | S. aureus, E. coli (Bacteria), C. albicans (Fungus) | Showed good antibacterial activity, comparable to ampicillin, but no antifungal activity. | mdpi.com |

| 4,6-disubstituted s-triazin-2-yl amino acids | C. albicans | Most compounds showed antifungal activity; none showed antibacterial activity. | nih.gov |

| Hexahydro-1,3,5-triazines | S. aureus, S. epidermidis (Gram+), K. pneumonia, P. aeruginosa (Gram-) | Mild antimicrobial effects compared to ampicillin; one compound showed potential as an anti-biofilm agent. | ugm.ac.id |

Exploration of Antiviral Activities

The antiviral potential of triazine derivatives has been an active area of research, with studies demonstrating efficacy against a variety of viruses, particularly DNA viruses. ekb.egacs.orgnih.gov The synthetic versatility of the triazine core allows for modifications that can enhance potency and selectivity against viral targets. ekb.eg

Research into 2,4,6-trisubstituted 1,3,5-triazine derivatives has identified compounds with significant activity against herpes simplex virus type 1 (HSV-1). nih.govjst.go.jp For instance, a C3-symmetrical trialkoxy-TAZ derivative showed a high selectivity index, indicating potent and specific antiviral action. nih.govjst.go.jp Another class of triazine analogues, related to the known antiviral drug Cidofovir, has demonstrated broad-spectrum activity against DNA viruses such as adenoviruses, poxviruses, and herpesviruses (including human cytomegalovirus and varicella-zoster virus). acs.orgnih.govacs.org Specifically, 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, a triazine analogue of HPMPC, showed antiviral activity comparable or superior to the parent compound. acs.org More recently, decorated s-triazine scaffolds have been investigated as potential inhibitors of the SARS-CoV-2 virus, with some derivatives showing micromolar antiviral activity and low cytotoxicity in cell-based assays. unitus.it

The table below presents findings on the antiviral activity of specific triazine analogs.

| Compound/Analog Class | Target Virus(es) | Key Findings | Reference |

| C3-symmetrical trialkoxy-TAZ derivative (4bbb) | Herpes Simplex Virus-1 (HSV-1) | High selectivity index (IC50/EC50 = 256.6). | nih.govjst.go.jp |

| 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (1) | DNA Viruses (HSV, VZV, HCMV, Adeno, Pox) | Showed a 2-16 fold higher antiviral selectivity index than the reference compound (S)-HPMPC. | acs.org |

| Highly decorated triazine (10a) | SARS-CoV-2 | Inhibited the virus with a 6.6 µM ID50 value by targeting the human helicase DDX3X. | unitus.it |

| N-formylguanidine derivative (17) | DNA Viruses (HSV, VZV, HCMV, etc.) | A decomposition product of compound 1 that retained antiviral activity. | acs.orgacs.org |

Research into Anticancer and Antileukemic Potentials

The 1,3,5-triazine framework is a key scaffold for the development of anticancer agents, leading to several clinically approved drugs like Altretamine for ovarian cancer and Enasidenib for leukemia. nih.govnih.gov Extensive research has focused on designing novel triazine derivatives that target various mechanisms in cancer cells, including the inhibition of critical enzymes like topoisomerases and kinases. nih.govnih.govresearchgate.net

Numerous studies have reported on the synthesis and in vitro evaluation of triazine derivatives against a panel of human cancer cell lines. For example, a series of tri-substituted s-triazine derivatives carrying a morpholino group exhibited potent and selective inhibitory activity against ovarian (PA-1) and colon (HT-29) cancer cell lines. researchgate.net Other research has developed triazine-chalcone hybrids that showed potential against 60 different human cancer cell lines. researchgate.net In the context of leukemia, the 5-aza analogue of HPMPC, known as Fazarabine, has shown remarkable antileukemic activity. acs.org Furthermore, novel imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231), with IC50 values significantly better than the parent compound, imatinib. rsc.org The mechanism of action for many of these compounds involves the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway. researchgate.netderpharmachemica.com

The following table summarizes the anticancer activity of selected triazine derivatives.

| Derivative Class | Target Cancer Cell Line(s) | Key Findings (IC50 / Activity) | Reference |

| Tri-substituted s-triazines (13e–h) | PA-1 (Ovarian), HT-29 (Colon) | Exhibited potent and selective inhibition of PA-1 and HT-29 cell lines. | researchgate.net |

| Imamine-1,3,5-triazine (4f) | MDA-MB-231 (Breast Cancer) | Potent activity with an IC50 of 6.25 μM, surpassing the reference drug imatinib. | rsc.org |

| 2,4-diamino-1,3,5-triazine (19) | MALME-3M (Melanoma) | Remarkable activity with a GI50 of 3.3 x 10⁻⁸ M. | nih.gov |

| Bis-pyrazolyl-s-triazine (5c) | MCF-7 (Breast Cancer) | Active with an IC50 value of 2.29 ± 0.92 μM. | acs.org |

| 1,3,5-triazine analogue (6) | CAKI-1 (Renal Cancer) | Showed 60.13% inhibition and good inhibitory activity against PI3Kγ (IC50=6.90 μM). | derpharmachemica.com |

| Dihydro-1,3,5-triazines | A549 (Lung Cancer) | Eleven compounds showed higher tumor inhibition activity than methotrexate. | researchgate.net |

Enzyme Inhibition Studies (e.g., D-Amino Acid Oxidase, EGFR Kinase)

The 1,3,5-triazine scaffold is a foundational structure for developing potent enzyme inhibitors, with research focusing on targets like Epidermal Growth Factor Receptor (EGFR) kinase and D-Amino Acid Oxidase (DAAO).